2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
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Description
2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21F2N3O2S and its molecular weight is 369.43. The purity is usually 95%.
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Biological Activity
The compound 2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₁F₂N₃O₃S
- Molecular Weight : 385.4 g/mol
- CAS Number : 1049470-42-9
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways critical for various cellular processes. Notably, it has been shown to interact with neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism and has implications in neurodegenerative diseases like Alzheimer's disease . The inhibition of nSMase2 leads to decreased ceramide production, which is linked to neuroinflammation and neuronal apoptosis.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated its effectiveness against various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival in cancer .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial effects. The compound's structure allows it to mimic p-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis. This property has been explored in various studies, confirming its potential as an antimicrobial agent.
Case Study 1: Alzheimer's Disease Model
A study involving a mouse model of Alzheimer’s disease assessed the pharmacokinetics and efficacy of the compound. Mice treated with the compound showed significant reductions in exosome release from the brain, suggesting a protective effect against neurodegeneration . The pharmacokinetic profile indicated substantial brain penetration, with a peak plasma concentration (Cmax) of 7.70 ± 0.75 nmol/mL.
Case Study 2: Cancer Cell Lines
In another investigation, the compound was tested against a panel of cancer cell lines. It demonstrated IC50 values lower than those of established chemotherapeutics, indicating potent cytotoxicity. Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its binding affinity .
Research Findings Summary
Properties
IUPAC Name |
2,5-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2S/c1-21-8-4-5-15(21)16(22-9-2-3-10-22)12-20-25(23,24)17-11-13(18)6-7-14(17)19/h4-8,11,16,20H,2-3,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAKLUPXHZKHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.